molecular formula C8H5Br2F3 B13676693 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene

Cat. No.: B13676693
M. Wt: 317.93 g/mol
InChI Key: DNQBBEQPIZZCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is generally prepared through chemical synthesis. One common method involves the reaction of 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst . This reaction yields the desired product under controlled conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, forming new compounds with different properties.

Common reagents used in these reactions include lithium diisopropylamide (LIDA), which can generate reactive intermediates at low temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an important chemical intermediate commonly used in organic synthesis reactions . Its applications span various fields, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H5Br2F3

Molecular Weight

317.93 g/mol

IUPAC Name

1-bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H5Br2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H

InChI Key

DNQBBEQPIZZCJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Br)Br

Origin of Product

United States

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